molecular formula C22H26O14 B14639380 Acetic acid;[3-acetyloxy-5-(2,4,6-trihydroxyphenoxy)phenyl] acetate CAS No. 56318-97-9

Acetic acid;[3-acetyloxy-5-(2,4,6-trihydroxyphenoxy)phenyl] acetate

Cat. No.: B14639380
CAS No.: 56318-97-9
M. Wt: 514.4 g/mol
InChI Key: MDXGZDGZNCPGMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;[3-acetyloxy-5-(2,4,6-trihydroxyphenoxy)phenyl] acetate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[3-acetyloxy-5-(2,4,6-trihydroxyphenoxy)phenyl] acetate typically involves multiple steps, including esterification and acetylation reactions. The starting materials often include phenolic compounds and acetic anhydride. The reaction conditions usually require an acidic or basic catalyst to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures. The use of high-purity reagents and solvents is crucial to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;[3-acetyloxy-5-(2,4,6-trihydroxyphenoxy)phenyl] acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into simpler phenolic derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce simpler phenolic compounds.

Scientific Research Applications

Acetic acid;[3-acetyloxy-5-(2,4,6-trihydroxyphenoxy)phenyl] acetate has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;[3-acetyloxy-5-(2,4,6-trihydroxyphenoxy)phenyl] acetate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interact with proteins, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;[3-acetyloxy-5-(2,4,6-trihydroxyphenoxy)phenyl] acetate is unique due to its multiple functional groups, which allow it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications.

Properties

CAS No.

56318-97-9

Molecular Formula

C22H26O14

Molecular Weight

514.4 g/mol

IUPAC Name

acetic acid;[3-acetyloxy-5-(2,4,6-trihydroxyphenoxy)phenyl] acetate

InChI

InChI=1S/C16H14O8.3C2H4O2/c1-8(17)22-11-5-12(23-9(2)18)7-13(6-11)24-16-14(20)3-10(19)4-15(16)21;3*1-2(3)4/h3-7,19-21H,1-2H3;3*1H3,(H,3,4)

InChI Key

MDXGZDGZNCPGMC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)OC1=CC(=CC(=C1)OC2=C(C=C(C=C2O)O)O)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.